molecular formula C23H29N3O2 B12416001 (12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide

(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide

Cat. No.: B12416001
M. Wt: 379.5 g/mol
InChI Key: MYOHHONXVHHTGT-LEQGEALCSA-N
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Description

(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide typically involves multiple steps, including the formation of the naphthoquinazoline core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the naphthoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of methoxy and carboxamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide include other naphthoquinazoline derivatives and related structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide

InChI

InChI=1S/C23H29N3O2/c1-13-25-12-15-11-23(4)17-10-18(28-6)16(21(27)24-5)9-14(17)7-8-19(23)22(2,3)20(15)26-13/h9-10,12,19H,7-8,11H2,1-6H3,(H,24,27)/t19?,23-/m1/s1

InChI Key

MYOHHONXVHHTGT-LEQGEALCSA-N

Isomeric SMILES

CC1=NC=C2C[C@]3(C(CCC4=CC(=C(C=C43)OC)C(=O)NC)C(C2=N1)(C)C)C

Canonical SMILES

CC1=NC=C2CC3(C(CCC4=CC(=C(C=C43)OC)C(=O)NC)C(C2=N1)(C)C)C

Origin of Product

United States

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